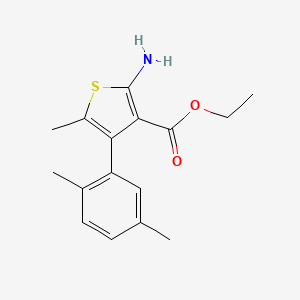

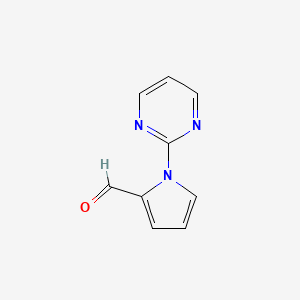

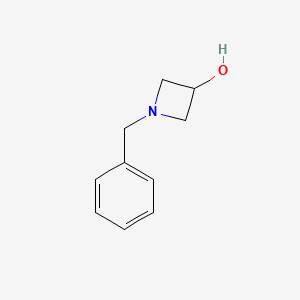

![molecular formula C12H21NO3 B1275647 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid CAS No. 438613-40-2](/img/structure/B1275647.png)

2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid

Descripción general

Descripción

The compound "2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid" is a derivative of cyclohexanecarboxylic acid, which is a structural motif found in various bioactive molecules and pharmaceuticals. The presence of the butylamino carbonyl group suggests potential for interaction with biological systems, possibly as an inhibitor or modulator of certain biochemical pathways.

Synthesis Analysis

The synthesis of related cyclohexane derivatives has been explored in several studies. For instance, the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate was achieved through a Hofmann rearrangement mediated by trichloroisocyanuric acid (TCCA), which is known to tolerate a variety of functional groups . This method could potentially be adapted for the synthesis of "2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid" by modifying the starting materials and reaction conditions to incorporate the butylamino carbonyl group onto the cyclohexane ring.

Another relevant synthesis is the enantioselective preparation of a benzyl cyclohexylcarbamate using iodolactamization as a key step . This process could offer insights into the synthesis of chiral centers within the cyclohexanecarboxylic acid framework, which may be applicable to the synthesis of "2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid" if stereoselectivity is desired.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can be complex, especially when substituents like butylamino carbonyl groups are introduced. X-ray crystallography has been used to elucidate the structures of butyl and glycosyl cyclohexene carbodithioates, which are structurally related to the compound . Such analytical techniques could be employed to determine the precise configuration and conformation of "2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid" and to confirm the success of its synthesis.

Chemical Reactions Analysis

The reactivity of cyclohexane derivatives can vary significantly depending on the substituents attached to the ring. The study of the mass spectra of t-butylcyclohexanecarboxylic acids provides insights into the fragmentation patterns and stability of these molecules under ionizing conditions . Understanding the chemical behavior of "2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid" would require similar mass spectrometry studies to predict its reactivity and potential degradation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For example, the introduction of a butylamino carbonyl group could affect the compound's solubility, boiling point, and melting point. The studies on t-butylcyclohexanecarboxylic acids provide a foundation for predicting the properties of "2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid" . However, specific experimental data would be required to accurately determine these properties for the compound .

Aplicaciones Científicas De Investigación

Plasminogen Activation Inhibition 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid has been identified as a potent inhibitor of plasminogen activation. AMCA, a preparation of the active isomer, demonstrates remarkable antifibrinolytic properties and has shown effectiveness in stopping bleeding caused by general or local fibrinolysis in clinical studies. The compound is characterized by a short half-life in serum, rapid urinary excretion, and minimal side effects (Andersson et al., 2009).

Odor Detection Studies In sensory studies, carboxylic acids including derivatives similar to 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid have been used to understand mixture summation and odor detection. The research explores the interaction of these acids with other compounds, offering insights into human odor perception and detection probabilities for mixtures and their unmixed components (Miyazawa et al., 2009).

Pharmacokinetic Properties Optimization The compound has been utilized in the development of novel pharmaceutical agents. For instance, it played a crucial role in the optimization of VLA-4 antagonists. The replacement of certain moieties with derivatives of 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid improved pharmacokinetic properties, showcasing its potential in drug design and development (Muro et al., 2009).

Environmental and Health Monitoring Derivatives of cyclohexanecarboxylic acid, structurally related to 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid, have been used in studies to identify potential biomarkers for exposure to certain plasticizers. These studies are crucial for environmental monitoring and assessing human exposure to various chemical compounds (Silva et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

2-(butylcarbamoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(15)16/h9-10H,2-8H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXSDJFHXYJJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403003 | |

| Record name | 2-(Butylcarbamoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid | |

CAS RN |

438613-40-2 | |

| Record name | 2-(Butylcarbamoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

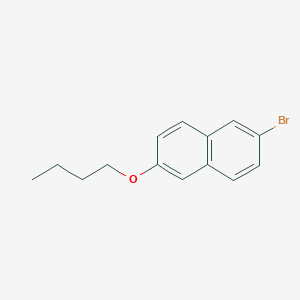

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)

![4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275595.png)